Cas no 2680669-62-7 (tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate)

Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate is a specialized carbamate derivative featuring a thiazole core with acetyl and methyl substituents, along with a dimethylphenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity, which allows for versatile reactivity and potential applications in drug discovery. The tert-butyl carbamate moiety enhances stability, while the thiazole and acetyl groups provide sites for further functionalization. Its well-defined structure makes it suitable for use as an intermediate in the development of biologically active molecules, particularly in the synthesis of heterocyclic compounds with tailored properties.
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate structure
2680669-62-7 structure
商品名:tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
CAS番号:2680669-62-7
MF:C19H24N2O3S
メガワット:360.470463752747
CID:5621249
PubChem ID:165943661

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28299837
    • tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
    • 2680669-62-7
    • インチ: 1S/C19H24N2O3S/c1-11-8-9-12(2)15(10-11)21(18(23)24-19(5,6)7)17-20-13(3)16(25-17)14(4)22/h8-10H,1-7H3
    • InChIKey: HEQZGLZZHKDHEW-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(C)=O)=C(C)N=C1N(C(=O)OC(C)(C)C)C1C=C(C)C=CC=1C

計算された属性

  • せいみつぶんしりょう: 360.15076381g/mol
  • どういたいしつりょう: 360.15076381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 505
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 87.7Ų

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28299837-0.1g
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
2680669-62-7 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28299837-0.05g
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
2680669-62-7 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28299837-0.5g
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
2680669-62-7 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28299837-0.25g
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
2680669-62-7 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28299837-1.0g
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
2680669-62-7 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28299837-1g
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
2680669-62-7
1g
$671.0 2023-09-07
Enamine
EN300-28299837-10.0g
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
2680669-62-7 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28299837-5.0g
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
2680669-62-7 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28299837-5g
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
2680669-62-7
5g
$1945.0 2023-09-07
Enamine
EN300-28299837-10g
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate
2680669-62-7
10g
$2884.0 2023-09-07

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate 関連文献

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamateに関する追加情報

Introduction to Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate (CAS No. 2680669-62-7)

Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2680669-62-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the carbamate class, characterized by its structural motif of a carbonyl group (-COO-) bonded to a nitrogen atom. The presence of a thiazole core in its molecular structure further enhances its pharmacological relevance, as thiazole derivatives are widely recognized for their diverse biological activities.

The molecular structure of Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate incorporates several key functional groups that contribute to its unique chemical properties and potential biological effects. The tert-butyl group provides steric hindrance, which can influence the compound's solubility and metabolic stability. The acetyl moiety at the 5-position of the thiazole ring introduces additional reactivity, enabling various chemical modifications and interactions with biological targets. Moreover, the 2,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have suggested that the combination of these structural features may make Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate a promising candidate for further investigation in drug discovery programs. Its potential applications span across various therapeutic areas, including anti-inflammatory, anti-viral, and anticancer therapies.

In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic efficacy. The thiazole core is particularly noteworthy due to its presence in numerous bioactive molecules already approved for clinical use. For instance, thiazole derivatives have been extensively studied for their antimicrobial properties. The structural analogs of Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate have shown promising results in preclinical trials as inhibitors of bacterial enzymes and viral proteases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring via cyclocondensation reactions followed by functionalization at specific positions using acetylation and carbamoylation techniques. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles of novel compounds like Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate. Preliminary data suggest that its structural features may contribute to favorable pharmacokinetic properties, such as moderate solubility in both aqueous and lipid environments. This balance is critical for achieving optimal bioavailability and therapeutic response.

The role of computational tools in drug discovery cannot be overstated. Molecular docking studies have been conducted to identify potential binding pockets on target proteins relevant to various diseases. The interactions between Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate and hypothetical biological targets have been modeled using software such as AutoDock Vina and Schrödinger Suite. These simulations provide valuable insights into the compound's mechanism of action and guide further experimental validation.

In conclusion,Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate (CAS No. 2680669-62-7) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Ongoing studies aim to elucidate its full pharmacological profile and explore its utility in developing novel treatments for human diseases. As research progresses,this compound is expected to contribute substantially to the field of medicinal chemistry.

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